molecular formula C10H12N2O2 B178640 N,N'-dimethylbenzene-1,3-dicarboxamide CAS No. 6780-97-8

N,N'-dimethylbenzene-1,3-dicarboxamide

Cat. No. B178640
CAS RN: 6780-97-8
M. Wt: 192.21 g/mol
InChI Key: YGQILMMZHDXGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-dimethylbenzene-1,3-dicarboxamide, commonly known as DMAC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a solvent for polyacrylonitrile (PAN) fibers. DMAC is also used as a reagent in the synthesis of various organic compounds due to its excellent solubility properties.

Mechanism Of Action

DMAC acts as a polar aprotic solvent due to the presence of two carbonyl groups in its molecular structure. It can dissolve a wide range of organic compounds, including polymers, and is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers. DMAC can also act as a reagent in organic synthesis by reacting with other compounds to form new products.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of DMAC. However, it is known to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. DMAC is also classified as a reproductive toxin and a possible carcinogen.

Advantages And Limitations For Lab Experiments

DMAC has several advantages as a solvent for lab experiments. It has excellent solubility properties and can dissolve a wide range of organic compounds. It is also relatively non-toxic and is commonly used in the synthesis of pharmaceuticals and other organic compounds. However, DMAC can be expensive and is not suitable for use with certain compounds, such as those that are sensitive to nucleophiles.

Future Directions

There are several future directions for research involving DMAC. One area of interest is the development of new synthetic methods using DMAC as a reagent. DMAC could also be used as a solvent for new types of polymers and other organic compounds. Further research is also needed to better understand the biochemical and physiological effects of DMAC and its potential impact on human health and the environment.

Synthesis Methods

DMAC can be synthesized by reacting phthalic anhydride with dimethylamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent such as toluene or xylene, and the resulting product is purified by recrystallization.

Scientific Research Applications

DMAC is widely used in scientific research due to its excellent solubility properties. It is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers, which are used in the production of carbon fibers. DMAC is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

properties

CAS RN

6780-97-8

Product Name

N,N'-dimethylbenzene-1,3-dicarboxamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

InChI Key

YGQILMMZHDXGHE-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)C(=O)NC

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)C(=O)NC

Origin of Product

United States

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